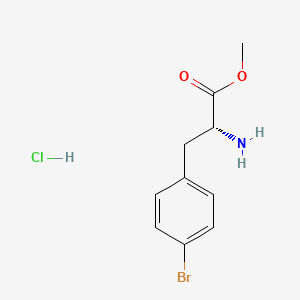![molecular formula C12H14N4O2S2 B2588629 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine CAS No. 496777-51-6](/img/structure/B2588629.png)
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” is a chemical compound with the molecular formula C12H14N4O2S2 . It is also known by other names such as “2-[(4-Pyrimidin-2-ylpiperazinyl)sulfonyl]thiophene” and "2-[4-(Thiophene-2-sulfonyl)-piperazin-1-yl]-pyrimidine" .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of “2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” consists of 12 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 310.395 Da and the monoisotopic mass is 310.055817 Da .
Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” include a molecular formula of C12H14N4O2S2, an average mass of 310.395 Da, and a monoisotopic mass of 310.055817 Da .
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
The synthesis of novel thieno[2,3-d]pyrimidine derivatives bearing a sulfonylurea moiety highlights a significant area of research involving 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine. These compounds are synthesized through a series of steps starting from methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis (Chen et al., 2014).
Pharmacodynamic Activity
In the pharmacodynamic realm, 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine derivatives such as GDC-0941, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, have been evaluated for their ability to overcome brain barrier efflux mechanisms. This evaluation is crucial for the development of therapeutics targeting brain tumors, indicating the compound's significant potential in cancer treatment (Salphati et al., 2010).
Antimicrobial Activity
The antimicrobial properties of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, have been explored. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mittal et al., 2011).
Anticancer Agents
Thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have been designed and synthesized as putative anticancer agents. This research is based on the structure of protein tyrosine kinase inhibitors, underscoring the compound's relevance in developing new treatments for cancer (Min, 2012).
Propiedades
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCVVSBFCOBOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348064 |
Source


|
| Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |
CAS RN |
496777-51-6 |
Source


|
| Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
![N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate](/img/structure/B2588547.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)

![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)



![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)
![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)
![N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2588564.png)


![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)